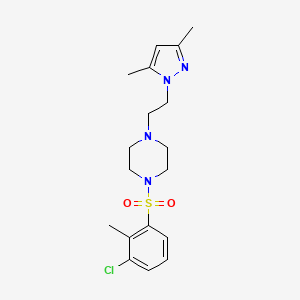

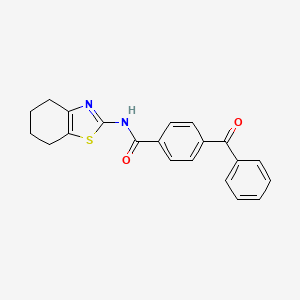

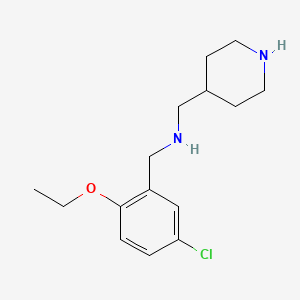

![molecular formula C18H19N5O4 B2874764 Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 841212-23-5](/img/structure/B2874764.png)

Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, an acetyl group, and an ethyl acetate group. The benzene and pyrazole rings in similar compounds are inclined to each other, showing the presence of π–π interactions .Wissenschaftliche Forschungsanwendungen

Glycogen Synthase Kinase-3 Inhibitors

This compound exhibits pharmacological activity as a glycogen synthase kinase-3 (GSK-3) inhibitor . GSK-3 is an enzyme involved in the control of various cellular processes, including metabolism, neuronal cell development, and body pattern formation. Inhibitors of GSK-3 have been researched for their potential therapeutic applications in treating Alzheimer’s disease , bipolar disorder , and diabetes .

Xanthine Oxidase Inhibitors

The compound also acts as a xanthine oxidase (XO) inhibitor . XO is an enzyme that plays a role in the catabolism of purines in humans, leading to the production of uric acid. XO inhibitors are used in the treatment of gout and hyperuricemia because they can reduce uric acid production, thereby preventing gout attacks.

Adenosine Receptor Antagonists

Another significant application is its role as an adenosine receptor antagonist . These antagonists have implications in a wide range of therapeutic areas, including cardiology , neurology , and immunology . They are particularly noted for their antiarrhythmic properties in the heart and are being studied for their neuroprotective effects in conditions like Parkinson’s disease .

Antileishmanial and Antimalarial Activities

Compounds with a similar pyrazole structure have shown potent antileishmanial and antimalarial activities . This suggests that Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate could be a candidate for developing new treatments for these tropical diseases, which affect millions worldwide.

Antimicrobial Agents

The structural complexity of this compound indicates potential as an antimicrobial agent . It could be part of a new class of antibiotics to combat drug-resistant bacteria, which is a growing concern in medical science .

Chemical Synthesis and Drug Development

Lastly, the compound’s structure is conducive to chemical synthesis and drug development. It could serve as a building block for creating novel compounds with specific biological activities. Its synthesis involves reactions that are valuable in medicinal chemistry for the development of new therapeutic drugs .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-3-27-16(25)9-19-15(24)10-22-11-20-17-14(18(22)26)8-21-23(17)13-6-4-12(2)5-7-13/h4-8,11H,3,9-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWZHAWELYNUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

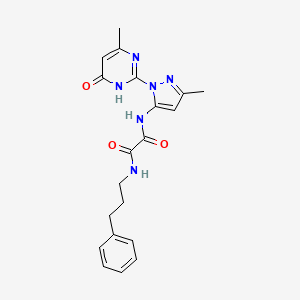

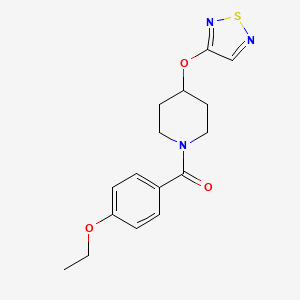

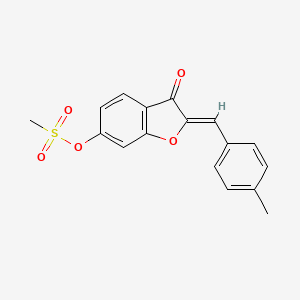

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)

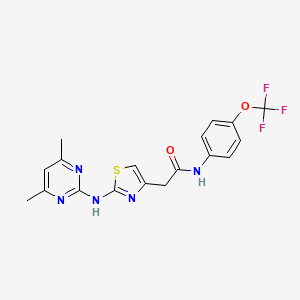

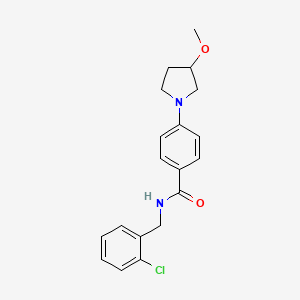

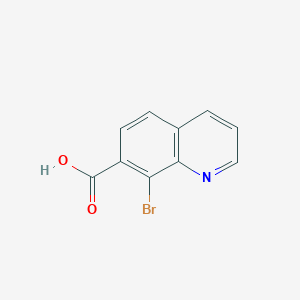

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

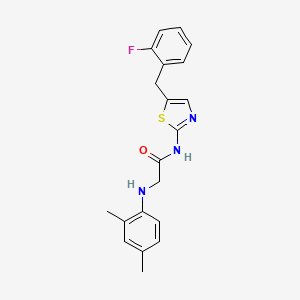

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)